molecular formula C12H17NO2 B13818832 Ethyl (3-amino-4-ethylphenyl)acetate

Ethyl (3-amino-4-ethylphenyl)acetate

Cat. No.: B13818832
M. Wt: 207.27 g/mol
InChI Key: QQLWVKAZOLVWAC-UHFFFAOYSA-N
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Description

Ethyl (3-amino-4-ethylphenyl)acetate is a phenylacetate derivative characterized by an ethyl ester group at the acetate moiety, an amino group at the 3-position, and an ethyl substituent at the 4-position of the phenyl ring. Derivatives of phenylacetate esters are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(3-amino-4-ethylphenyl)acetate

InChI

InChI=1S/C12H17NO2/c1-3-10-6-5-9(7-11(10)13)8-12(14)15-4-2/h5-7H,3-4,8,13H2,1-2H3

InChI Key

QQLWVKAZOLVWAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-4-ethylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 3-amino-4-ethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-4-ethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amides.

Scientific Research Applications

Ethyl (3-amino-4-ethylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (3-amino-4-ethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The amino group may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring and acetate backbone critically influence solubility, stability, and biological activity.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 4-aminophenylacetate 4-NH₂ C₁₀H₁₃NO₂ 179.22 Pharmaceutical intermediates
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate 3-NH₂, 4-OH C₁₀H₁₃NO₃ 195.22 Chemotherapeutic precursor
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-F, 4-CH₃, oxo group C₁₁H₁₃FNO₃ 237.23 Metabolic stability enhancement
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 3-Br, 4-OCH₃ C₁₁H₁₄BrNO₃ 296.14 Antibacterial/anticancer research
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl, phenoxy-acetoacetate C₁₂H₁₃ClO₄ 256.69 Agrochemical synthesis

Key Observations:

  • Amino vs. Hydroxyl Groups: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (C₁₀H₁₃NO₃) exhibits stronger hydrogen-bonding capacity than its 4-ethylphenyl counterpart, enhancing crystallinity and aqueous solubility .
  • Ethyl vs.

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